molecular formula C16H19FN4S B4553120 N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No.: B4553120
M. Wt: 318.4 g/mol
InChI Key: GRAXBNQSMQICMI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C16H19FN4S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.13144596 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea derivatives have been studied for their potential in cancer treatment. Pyrazole derivatives, closely related to this compound, have been synthesized and evaluated for their anticancer properties. These compounds, including pyrazolyl thiourea derivatives, have shown the ability to induce apoptosis and necrosis in human cancer cells, and they affect the expression of genes involved in apoptosis, the cell cycle, and xenobiotic metabolism (Nițulescu et al., 2015). Another study on novel fluoro-substituted benzopyrans showed anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Antimicrobial Activity

Compounds related to this compound have shown promise as antimicrobial agents. A study on thiopyrimidine and thiazolopyrimidine derivatives starting from 2,6-dibenzylidene-3-methylcyclohexanone reported these compounds possessing antimicrobial activities (Hawas et al., 2012). Moreover, novel thiazole derivatives incorporating a pyridine moiety, synthesized from reactions involving thiourea, have been evaluated for their antimicrobial properties, showing significant activity against various bacterial and fungal strains (Khidre et al., 2021).

Bioactive Compounds Synthesis

This compound derivatives can be integral in synthesizing various bioactive compounds. For example, the synthesis of new N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds showed promising herbicidal and fungicidal activities, indicating the utility of such compounds in agricultural applications (Tian et al., 2009).

Crystallographic and Vibrational Studies

The structural and vibrational properties of compounds similar to this compound have been a focus of research. Studies involving X-ray diffraction and vibrational spectroscopy have been conducted to understand the molecular structure and properties of similar thiourea derivatives, which can provide insights into their potential applications in various fields (Saeed et al., 2010).

Apoptotic Effects in Cancer Research

Research has also focused on the synthesis and evaluation of pyrazole derivatives, including those similar to this compound, for their apoptotic effects in cancer cell lines. These compounds have shown potential in inducing apoptosis in various cancer cells, making them candidates for further research in cancer therapy (Liu et al., 2019).

Properties

IUPAC Name

1-cyclopropyl-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4S/c1-10-15(19-16(22)18-14-7-8-14)11(2)21(20-10)9-12-3-5-13(17)6-4-12/h3-6,14H,7-9H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAXBNQSMQICMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.